molecular formula C17H25N3O3 B1379131 1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester CAS No. 883106-41-0

1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester

Cat. No. B1379131
CAS RN: 883106-41-0
M. Wt: 319.4 g/mol
InChI Key: YFNYWTHTAIGDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C17H27N3O2 . It is a unique chemical used for pharmaceutical testing .


Synthesis Analysis

The synthesis of “1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester” and similar compounds often involves the use of tert-butyl esters. These esters are known for their stability and are commonly used in organic synthesis . The transesterification of β-keto esters is a useful transformation in organic synthesis, and this method has been used in the synthesis of compounds of pharmaceutical importance .

Safety and Hazards

The compound is classified under GHS07, with hazard statements H302 and H319, indicating that it may be harmful if swallowed and may cause serious eye irritation . It’s important to handle this compound with appropriate safety measures.

Future Directions

The future directions for “1-(3-Aminobenzoyl)piperidine-4-carbamic acid tert-butyl ester” would depend on the specific research or industrial context in which it is being used. Given its use in pharmaceutical testing , potential future directions could include the development of new drugs or therapeutic strategies.

properties

IUPAC Name

tert-butyl N-[1-(3-aminobenzoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-7-9-20(10-8-14)15(21)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNYWTHTAIGDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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